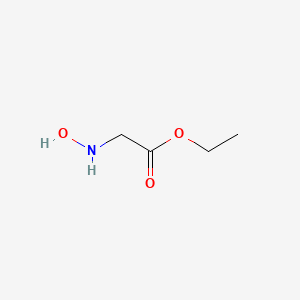

Ethyl 2-(hydroxyamino)acetate

Description

Significance of Alpha-Functionalized Esters in Chemical Transformations

Alpha-functionalized esters are a class of organic compounds that possess a reactive functional group at the carbon atom adjacent to the ester moiety. This strategic placement of functionality imparts unique reactivity, making them invaluable precursors for a wide array of chemical transformations. nih.gov The ester group can act as an activating group, influencing the acidity of the α-proton and rendering the α-position susceptible to a variety of nucleophilic and electrophilic reactions. britannica.com These compounds serve as key intermediates in the synthesis of more complex molecules, including unnatural α-amino acid derivatives, which exhibit a broad range of biological activities. nih.gov The versatility of α-functionalized esters allows for their participation in reactions such as organometallic additions, cycloadditions, and hydrogenations, highlighting their importance in modern organic synthesis. nih.gov

Historical Context of Oxime-Based Reagents in Organic Synthesis

The history of oximes, compounds containing the C=N-OH functional group, dates back to the 19th century. numberanalytics.comnumberanalytics.com Initially, they were primarily used for the purification and characterization of aldehydes and ketones due to their crystalline nature. britannica.com Over time, the synthetic utility of oximes became increasingly apparent. The Beckmann rearrangement, a classic reaction that converts oximes into amides, is a prime example of their transformative potential in industrial processes, such as the synthesis of caprolactam for nylon-6 production. britannica.comwikipedia.org The development of oxime-based reagents has been a cornerstone in the evolution of organic chemistry, providing access to a diverse range of nitrogen-containing compounds. numberanalytics.com

Evolution of Ethyl α-Hydroxyiminoacetate Derivatives as Key Intermediates and Reagents

Within the broader class of oximes, α-hydroxyimino esters have carved out a significant niche. A prominent example that has seen extensive development is Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. smolecule.combiosyn.com This compound has evolved into a widely used additive in peptide synthesis, acting as a superior alternative to traditional reagents like 1-hydroxybenzotriazole (B26582) (HOBt) by suppressing side reactions and enhancing coupling efficiency. biosyn.com

In contrast, the subject of this article, Ethyl 2-amino-2-(hydroxyimino)acetate, represents a different trajectory of development. While not as extensively documented as its cyano-counterpart, it has emerged as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary role is as a building block for the construction of more complex heterocyclic systems. For instance, it is a known intermediate in the synthesis of N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide, a photolysis product of the antibiotic Metronidazole. This highlights its significance in the preparation of specific, biologically active molecules.

Overview of Research Trajectories for Ethyl α-Hydroxyiminoacetate Derivatives

The research landscape for α-hydroxyiminoacetate derivatives has been multifaceted. For the more extensively studied Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), research has focused on its application as a coupling additive in peptide synthesis, leading to the development of more efficient and safer protocols for the formation of amide bonds. biosyn.com

For Ethyl 2-amino-2-(hydroxyimino)acetate, the research trajectory is more targeted. Investigations have primarily revolved around its utility as a precursor for specific, high-value molecules in medicinal chemistry. For example, its derivatives are key components in the synthesis of certain cephalosporin (B10832234) antibiotics. The research focus is less on its general applicability as a reagent and more on its strategic use in the synthesis of complex, biologically active compounds. The development of synthetic routes utilizing this intermediate continues to be an area of interest for the pharmaceutical industry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

ethyl 2-(hydroxyamino)acetate |

InChI |

InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3 |

InChI Key |

BRLVTVUDTJFBKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNO |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl α Hydroxyiminoacetate Derivatives

Direct Oximation of Active Methylene (B1212753) Compounds

The introduction of a hydroxyimino group (=NOH) onto a carbon atom situated between two electron-withdrawing groups, known as an active methylene group, is a common strategy for synthesizing α-hydroxyiminoacetate derivatives. This transformation, referred to as oximation or nitrosation, typically involves the reaction of the active methylene compound with a nitrosating agent.

Synthesis of Ethyl 2-Cyano-2-(hydroxyimino)acetate from Ethyl Cyanoacetate (B8463686)

A prominent method for synthesizing Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, involves the direct oximation of ethyl cyanoacetate. smolecule.comwikipedia.org This reaction is typically achieved by treating ethyl cyanoacetate with sodium nitrite (B80452) in the presence of an acid. smolecule.comprepchem.com The acid facilitates the formation of nitrous acid (HNO₂), the active nitrosating species.

The reaction conditions, particularly pH, are critical to prevent the hydrolysis of the ester group. smolecule.comwikipedia.org Maintaining a buffered pH of around 4.5 can lead to nearly quantitative yields. smolecule.comwikipedia.org Various acids can be used, including acetic acid, hydrochloric acid, and phosphoric acid, with the choice of acid affecting the reaction yield and conditions. prepchem.comchemicalbook.com For instance, using acetic acid can result in yields of up to 87%, while a phosphoric acid-buffered system can enhance the yield to near-quantitative levels. wikipedia.orgprepchem.com The product, a white crystalline solid, can be purified by recrystallization from solvents like ethanol (B145695) or ethyl acetate (B1210297). smolecule.comwikipedia.org

Table 1: Synthesis of Ethyl 2-Cyano-2-(hydroxyimino)acetate from Ethyl Cyanoacetate

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl Cyanoacetate | Sodium Nitrite, Acetic Acid | Aqueous solution, followed by acidification with HCl | 87% | prepchem.com |

| Ethyl Cyanoacetate | Sodium Nitrite, Phosphoric Acid, HCl | Water, 20 - 40°C, 1 hr, then HCl for 18 hrs | 69% | chemicalbook.com |

| Ethyl Cyanoacetate | Sodium Nitrite, Phosphoric Acid | Buffered aqueous solution (pH 4.5), 40°C, 1 hr | 87-99% |

Synthesis of Ethyl 2-Chloro-2-(hydroxyimino)acetate from Ethyl Chloroacetoacetate

Ethyl 2-chloro-2-(hydroxyimino)acetate can be prepared from ethyl 2-chloroacetoacetate. molbase.com This starting material possesses an active methylene group flanked by a carbonyl and a chloro-substituted carbonyl group. The synthesis proceeds via oximation, introducing the hydroxyimino function at the C2 position. The chlorination of acetoacetic acid is a known industrial preparation method for ethyl 2-chloroacetoacetate. biosynth.com The reaction involves the use of hydroxylamine (B1172632). smolecule.com In a related process, the microbial reductive dechlorination of ethyl 2-chloroacetoacetate has been observed, highlighting the reactivity at the chlorinated carbon. nih.gov

General Procedures and Reagents for Oximation Reactions

Oximation of active methylene compounds is a fundamental transformation in organic synthesis for creating α-hydroxyimino derivatives. researchgate.nettandfonline.com The most common method involves the use of a nitrosating agent, which is often generated in situ.

Key Reagents and Procedures:

Sodium Nitrite and Acid: The combination of sodium nitrite (NaNO₂) with an acid like acetic acid, hydrochloric acid, or sulfuric acid is a widely used system. prepchem.com The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then reacts with the enol or enolate form of the active methylene compound.

Alkyl Nitrites: Reagents like isoamyl nitrite can also be used as nitrosating agents. molbase.com

Methyl Nitrite: A specific method involves generating methyl nitrite gas from sodium nitrite and methanol (B129727) in an acidic solution, which is then reacted with ethyl cyanoacetate in a one-pot procedure. google.com

Reaction Control: The reactions are typically conducted at controlled, often low, temperatures to manage the exothermic nature of the reaction and prevent side reactions. orgsyn.org For sensitive substrates, maintaining a specific pH is crucial to avoid degradation or hydrolysis. wikipedia.org

Work-up: The typical work-up involves acidification to precipitate the product or extraction with an organic solvent, followed by drying and purification, often through recrystallization. prepchem.comchemicalbook.com

Synthesis via Functional Group Transformations of Precursors

Another strategic approach to α-hydroxyimino esters involves modifying precursor molecules that already contain the basic carbon skeleton. This includes transformations starting from amino acid esters or dicarboxylic acid esters.

Routes from Glycine (B1666218) Ester Hydrochlorides to α-Hydroxyimino Esters

A direct route to certain α-hydroxyimino esters involves the diazotization of glycine ester hydrochlorides. For example, ethyl 2-chloro-2-(hydroxyimino)acetate can be synthesized from glycine ethyl ester hydrochloride. smolecule.comchemicalbook.com The procedure involves treating an aqueous solution of glycine ethyl ester hydrochloride with concentrated hydrochloric acid, cooling it to a low temperature (e.g., -5°C to 0°C), and then adding a solution of sodium nitrite. chemicalbook.com This process converts the primary amine group of the glycine ester into the hydroxyimino group while introducing a chlorine atom, yielding the target compound. This method has been reported to achieve a yield of approximately 76%. smolecule.comchemicalbook.com

Table 2: Synthesis of Ethyl 2-Chloro-2-(hydroxyimino)acetate from Glycine Ester Hydrochloride

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Glycine Ethyl Ester Hydrochloride | Sodium Nitrite, conc. HCl | Water, -5°C to 0°C, 45-55 min | 76% | smolecule.comchemicalbook.com |

Preparation from Diethyl Malonate Derivatives

Diethyl malonate serves as a versatile precursor for α-hydroxyimino esters through a nitrosation reaction. atamanchemicals.comwikipedia.org The active methylene protons of diethyl malonate are acidic and readily react with nitrosating agents. The reaction of diethyl malonate with excess sodium nitrite in acetic acid yields diethyl oximinomalonate, also known as diethyl isonitrosomalonate. atamanchemicals.comwikipedia.orggoogle.com

This synthesis can be optimized by using a water-immiscible inert solvent like toluene (B28343). google.comwipo.int In this process, sodium nitrite is suspended in a toluene solution of diethyl malonate, and glacial acetic acid is added gradually at a controlled temperature (30-70°C). google.comwipo.int This method avoids unwanted self-condensation reactions and facilitates a smooth reaction to produce diethyl isonitrosomalonate in high yield. atamanchemicals.comgoogle.com The resulting diethyl isonitrosomalonate is a key intermediate that can be further transformed. For example, its catalytic hydrogenolysis can produce diethyl aminomalonate. atamanchemicals.comwikipedia.org

Table 3: Synthesis of Diethyl Isonitrosomalonate from Diethyl Malonate

| Starting Material | Reagents | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Acetic Acid/Water | Cool to ~5°C | Diethyl Isonitrosomalonate | orgsyn.org |

| Diethyl Malonate | Sodium Nitrite, Glacial Acetic Acid | Toluene | 30-70°C | Diethyl Isonitrosomalonate | google.comwipo.int |

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Acetic Acid/Toluene | - | Diethyl 2-nitrosomalonate |

Stereochemical Control in Synthesis

The stereochemistry of ethyl α-hydroxyiminoacetate derivatives is a critical aspect of their synthesis, influencing their reactivity and biological activity. Control over the formation of geometric isomers ((Z) and (E)) and the enantioselective synthesis of chiral precursors are key areas of research.

Formation of (Z)- and (E)-Isomers

The geometry of the oxime functionality in α-hydroxyimino esters can exist as either (Z)- or (E)-isomers. The formation of these isomers is often influenced by the reaction conditions and the structure of the starting materials, particularly the nature of the substituent adjacent to the iminyl carbon.

Oximation of α-keto esters is a common method for preparing α-hydroxyimino esters. The stereochemical outcome of this reaction can be selective. For instance, oximation of pyruvic acid derivatives tends to furnish (E)-oxime isomers, whereas benzoylformic acid derivatives can yield a mixture of geometrical isomers. maynoothuniversity.iemaynoothuniversity.ie The presence of certain substituents on the starting amide can also direct the formation of a specific isomer. For example, in the oximation of α-oxo amides, a tertiary amide derived from pyruvic acid can produce both (E)- and (Z)-isomers, while the corresponding secondary amide yields only the (E)-isomer. maynoothuniversity.ie Conversely, for benzoylformic acid derivatives, the secondary amide can form both isomers, while the tertiary amide may selectively produce the (Z)-isomer. maynoothuniversity.ie

In some cases, one isomer can be converted to the other, for example, through irradiation. researchgate.net The stability and reactivity of the (Z) and (E) isomers can differ significantly. For example, in asymmetric transfer hydrogenation, (Z) and (E) isomers of α-methoxyimino-β-keto esters often exhibit dramatic differences in reactivity and the enantioselectivity of the reduction. nih.govacs.org Often, the isomers can be separated by chromatography. nih.govacs.org

The structural characteristics of the isomers have been studied using techniques like NMR. researchgate.net For (E)-isomers with a phenyl group adjacent to the iminyl carbon, steric repulsion between the phenyl ring and the oxime oxygen can force the phenyl ring out of conjugation with the C=N bond. maynoothuniversity.ieresearchgate.net In contrast, the (Z)-isomers of acyclic compounds often adopt a non-planar s-trans conformation. researchgate.net

Table 1: Influence of Starting Material on Isomer Formation in Oximation Reactions

| Starting α-Keto Acid/Amide Derivative | Substituent | Resulting Isomer(s) | Reference |

|---|---|---|---|

| Pyruvic Acid | - | (E)-isomer | maynoothuniversity.ie, maynoothuniversity.ie |

| Benzoylformic Acid | - | Mixture of (E) and (Z) | maynoothuniversity.ie, maynoothuniversity.ie |

| Pyruvic Acid Amide | Allyl (Secondary Amide) | (E)-isomer | maynoothuniversity.ie |

| Pyruvic Acid Amide | N-Methyl, N-Allyl (Tertiary Amide) | (E)- and (Z)-isomers | maynoothuniversity.ie |

| Benzoylformic Acid Amide | Allyl (Secondary Amide) | (E)- and (Z)-isomers | maynoothuniversity.ie |

| Benzoylformic Acid Amide | N-Methyl, N-Allyl (Tertiary Amide) | (Z)-isomer | maynoothuniversity.ie |

Enantioselective Synthesis of Chiral α-Hydroxyimino Ester Precursors

The development of methods for the enantioselective synthesis of chiral α-hydroxyimino esters and their precursors is crucial for accessing optically active α-amino acids and other valuable chiral molecules. nih.gov Key strategies include the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The subsequent alkylation of the enolate, directed by the chiral auxiliary, proceeds with high diastereoselectivity. wikipedia.org Similarly, oxazolidinone auxiliaries, popularized by David A. Evans, control the stereochemistry of transformations like aldol (B89426) and alkylation reactions through steric hindrance. wikipedia.org The alkylation of chiral glycolates using auxiliaries with additional ligation sites has also been explored to achieve high stereoselectivity through the formation of organized polycyclic complexes. psu.edu

Catalytic Asymmetric Synthesis: Catalytic methods offer an efficient route to chiral molecules, often with high enantioselectivity. Various catalytic systems have been developed for the synthesis of precursors to chiral α-hydroxyimino esters.

Hydrogenation and Transfer Hydrogenation: Asymmetric transfer hydrogenation of β-substituted-α-keto esters using Ru(II) catalysts can produce enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters using Noyori-Ikariya catalysts can yield products with excellent enantioselectivity, with the (Z)-isomer often showing higher reactivity and selectivity. nih.govacs.org

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or dehydroabietic amine, have been successfully employed in various asymmetric reactions. researchgate.netrsc.org For example, a rosin-derived tertiary amine-thiourea catalyst can be used for the doubly stereocontrolled asymmetric aldol reaction of α-isothiocyanato imides with α-ketoesters. researchgate.net Bifunctional organocatalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high enantioselectivity in reactions like the Michael addition of α-hydroxyimino cyclic ketones to β,γ-unsaturated α-keto esters. rsc.org

Metal Catalysis: Transition metal catalysts, including those based on copper, rhodium, and molybdenum, are widely used. nih.govresearchgate.netchubu.ac.jp Copper-catalyzed asymmetric intermolecular nitroso Diels-Alder reactions can produce cycloadducts in high yields and with excellent enantioselectivities. chubu.ac.jp Molybdenum-catalyzed amination of α-hydroxy esters provides a route to N-protected unnatural α-amino acid esters. nih.gov

Table 2: Examples of Enantioselective Synthesis Methods for α-Hydroxyimino Ester Precursors

| Reaction Type | Catalyst/Auxiliary | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru(II)-terphenyl complex | β-Amino-α-keto esters | anti-α-Hydroxy-β-amino acid derivatives | High | organic-chemistry.org |

| Asymmetric Michael/Cyclization | Dehydroabietane-derived thiourea | α-Hydroxyimino cyclic ketones, β,γ-Unsaturated α-keto esters | Ring-fused dihydropyrans | up to >99% | rsc.org |

| Asymmetric Aldol Reaction | Rosin-derived tertiary amine-thiourea | α-Isothiocyanato imides, α-Ketoesters | Cyclic thiocarbamates | up to 99% | researchgate.net |

| Asymmetric Amination | Chiral Molybdenum complex/Chiral Phosphoric Acid | α-Hydroxy esters, Amines | N-protected α-amino acid esters | High | nih.gov |

| Nitroso Diels-Alder Reaction | Cu(I)-DTBM-Segphos | Cyclic 1,3-dienes, Nitroso compounds | 3,6-Dihydro-1,2-oxazines | up to >99% | chubu.ac.jp |

Green Chemistry Approaches in Ethyl α-Hydroxyiminoacetate Derivative Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of ethyl α-hydroxyiminoacetate and its derivatives, several greener approaches have been developed, focusing on safer reagents, environmentally benign catalysts, and improved reaction conditions. ijprajournal.comworldsresearchassociation.com

A significant development in green peptide synthesis, which often utilizes derivatives of α-hydroxyimino esters, is the use of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. biosyn.comorgsyn.orgwikipedia.org Oxyma is considered a greener and safer alternative to traditional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt), which is known to have explosive properties. biosyn.comresearchgate.net Oxyma is more stable, less toxic, and enhances coupling efficiency, often reducing the amount of reagents needed and minimizing waste. biosyn.comorgsyn.orgresearchgate.net It has shown superiority to HOBt in terms of purity and yield in the synthesis of α-ketoamide derivatives. nih.gov The combination of Oxyma with carbodiimides like DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides an efficient system for amide bond formation. orgsyn.orgwikipedia.org

The use of environmentally friendly catalysts is another cornerstone of green synthesis. worldsresearchassociation.com For example, a method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate uses 12-ammonium phosphomolybdate as a recyclable catalyst, which simplifies product separation and reduces costs and waste. google.com Natural acids, such as those found in citrus fruit juice, have also been explored as catalysts for oxime synthesis, offering an affordable and environmentally safe alternative to traditional acid catalysts. ijprajournal.com Furthermore, apatites have been used as stable and recyclable catalysts for reactions in aqueous media, aligning with green chemistry principles by using water as a solvent. worldsresearchassociation.com

Solvent choice is also critical. The development of solvent-free synthesis methods, for instance using potassium fluoride (B91410) doped onto an appropriate support, presents an economical and environmentally friendly catalytic approach for preparing oximes. ijprajournal.com When solvents are necessary, greener solvent systems like ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferred over more hazardous solvents like DMF or DCM. biosyn.com

Table 3: Green Chemistry Approaches in the Synthesis of α-Hydroxyiminoacetate Derivatives and Related Compounds

| Green Approach | Specific Method/Reagent | Advantage | Reference |

|---|---|---|---|

| Safer Reagents | Use of Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) as a coupling additive | Non-explosive, less toxic, high efficiency, reduces waste | biosyn.com, orgsyn.org, researchgate.net, researchgate.net |

| Recyclable Catalysts | 12-Ammonium phosphomolybdate (AMP) in cyclization reactions | Easily separated, reusable, reduces cost and pollution | google.com |

| Natural Catalysts | Use of natural acids (e.g., from citrus juice) for oximation | Environmentally safe, affordable | ijprajournal.com |

| Environmentally Friendly Catalysts | Apatites in aqueous media | Stable, recyclable, enables use of water as a solvent | worldsresearchassociation.com |

| Solvent-Free Conditions | Potassium fluoride on a solid support | Economical, environmentally benign | ijprajournal.com |

| Greener Solvents | Use of ethyl acetate, 2-MeTHF instead of DMF, DCM | Lower environmental and health impact | biosyn.com |

Mechanistic Investigations of Ethyl α Hydroxyiminoacetate Derivatives

Activation Mechanisms in Carboxyl Group Activation

The primary function of ethyl α-hydroxyiminoacetate derivatives, such as Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), in synthesis is the activation of carboxylic acids, facilitating the formation of amide or ester bonds.

Formation of Active Ester Intermediates in Coupling Reactions

In peptide synthesis and other amidation reactions, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly used to activate a carboxylic acid. bachem.com This activation proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to side reactions, including racemization of the amino acid.

The addition of an ethyl α-hydroxyiminoacetate derivative, such as Oxyma, mitigates these side reactions. bachem.comresearchgate.net The additive rapidly reacts with the O-acylisourea intermediate to form an active ester, specifically an oxime ester. This process is crucial for efficient and high-purity peptide synthesis. researchgate.net These active esters are more stable than the O-acylisourea intermediate but sufficiently reactive to undergo nucleophilic attack by an amine, leading to the desired amide bond and releasing the oxime. acs.org The mechanism enhances coupling efficiency and yields peptides of high purity. researchgate.net

The general scheme for this activation is as follows:

Activation: The carboxylic acid reacts with a carbodiimide (B86325) to form the O-acylisourea intermediate.

Active Ester Formation: The ethyl α-hydroxyiminoacetate derivative intercepts this intermediate to form the corresponding active oxime ester.

Coupling: The amine nucleophile attacks the carbonyl carbon of the active ester, forming the amide bond and releasing the hydroxyimino derivative.

Derivatives like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate have shown remarkable efficacy in the selective esterification of primary alcohols, demonstrating the versatility of these active ester intermediates. organic-chemistry.org

Role of Tautomerization in Reactivity

Ethyl 2-(hydroxyamino)acetate and its analogues can exist in tautomeric forms, primarily the oxime and the nitroso forms. The reactivity of the compound is intrinsically linked to this tautomeric equilibrium. For the purpose of carboxyl group activation, the oxime tautomer is the active species, as the hydroxyl group of the oxime is essential for reacting with the O-acylisourea intermediate to form the active ester.

The principles of keto-enol tautomerism seen in related compounds like ethyl acetoacetate (B1235776) provide insight into the factors governing this equilibrium. quora.comresearchgate.net In ethyl acetoacetate, the equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, which stabilizes the enol form. quora.comnih.gov Similarly, the oxime-nitroso equilibrium of this compound derivatives is influenced by the molecular environment. The stability of the oxime form, which predominates under typical reaction conditions, is crucial for its effectiveness as a coupling additive. The lone pair of electrons on the nitrogen atom and the hydroxyl group are key to its nucleophilicity and ability to form the stable active ester intermediate.

Reaction Pathways in Nitrile Oxide Generation

Derivatives of this compound serve as stable precursors for the generation of highly reactive 1,3-dipoles, specifically nitrile oxides.

In Situ Generation of Ethoxycarbonylformonitrile Oxide

Ethoxycarbonylformonitrile oxide is a reactive intermediate that can be generated in situ from derivatives of ethyl 2-(hydroxyimino)acetate. The process typically involves the elimination of a leaving group from the oxygen atom of the oxime. This is often achieved by first converting the hydroxyl group of the oxime into a better leaving group, for example, by reaction with sulfuryl chloride or a similar reagent.

The general pathway involves the reaction of an ethyl 2-hydroxyiminoacetoacetate derivative with a dehydrating agent or via an elimination reaction. For instance, ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate can be formed from ethyl (Z)-2-hydroxyiminoacetoacetate by reaction with sulfuryl chloride. google.com Subsequent treatment of such activated precursors with a base can induce elimination to generate the transient ethoxycarbonylformonitrile oxide. This in situ generation is critical because nitrile oxides are often unstable and cannot be isolated easily.

Mechanisms of 1,3-Dipolar Cycloaddition Reactions

Once generated, ethoxycarbonylformonitrile oxide can readily participate in 1,3-dipolar cycloaddition reactions. youtube.com This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgslideshare.net The nitrile oxide (the 1,3-dipole) reacts with a dipolarophile, which is typically an alkene or an alkyne, in a concerted pericyclic process. sci-hub.sechesci.com

Key mechanistic features of this cycloaddition include:

Concerted Nature: The reaction generally proceeds through a single, highly ordered transition state where two new sigma bonds are formed simultaneously. wikipedia.orgsci-hub.se This is supported by the large negative entropy of activation observed in these reactions. slideshare.netsci-hub.se

Stereospecificity: The reaction is stereospecific with respect to the dipolarophile. For example, a cis-alkene will yield a syn-substituted cycloadduct, preserving the stereochemistry of the starting material. wikipedia.orgslideshare.net

Frontier Molecular Orbital (FMO) Theory: The regioselectivity and reactivity of the cycloaddition are explained by FMO theory. The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chesci.com Nitrile oxides are often electron-deficient, possessing a low-lying LUMO, which favors reactions with electron-rich (nucleophilic) dipolarophiles. chesci.com

The reaction of ethoxycarbonylformonitrile oxide with an alkyne yields an isoxazole (B147169), while reaction with an alkene produces an isoxazoline. youtube.com These heterocyclic products are valuable intermediates in further synthetic transformations. wikipedia.org

Role in Racemization Suppression

One of the most significant applications of ethyl α-hydroxyiminoacetate derivatives in peptide synthesis is their ability to suppress racemization. researchgate.netpeptide.com Racemization of amino acids during coupling is a major side reaction that compromises the purity and biological activity of the final peptide.

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the activated carboxyl group of an N-protected amino acid is attacked intramolecularly by the oxygen of the preceding amide bond. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.

Additives like Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) effectively suppress this pathway. researchgate.netcapes.gov.brresearchgate.net They achieve this by rapidly converting the initial O-acylisourea intermediate into an active oxime ester. researchgate.net This active ester is significantly less prone to forming the oxazolone intermediate compared to the O-acylisourea. By channeling the reaction through the active ester pathway, the lifetime of the highly reactive and racemization-prone intermediates is minimized. peptide.com

Oxyma has demonstrated a remarkable capacity to inhibit racemization, with performance superior to the classical additive 1-hydroxybenzotriazole (B26582) (HOBt) and at least comparable to 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), without the explosive properties associated with the latter two compounds. bachem.comresearchgate.net

Below is a table summarizing the comparative effectiveness of different additives in suppressing racemization during a model peptide coupling reaction.

| Additive | Coupling Reagent | Racemization (%) | Coupling Efficiency | Notes |

| None | DIC | High | Moderate | Significant racemization occurs. |

| HOBt | DIC | Low | High | Effective, but has explosive hazards. bachem.compeptide.com |

| HOAt | DIC | Very Low | Very High | Highly effective, but has explosive hazards. bachem.com |

| Oxyma | DIC | Very Low | Very High | Performance is comparable or superior to HOAt without the associated explosive risk. bachem.comresearchgate.net |

Neutralization of Basic Byproducts

In many applications involving ethyl α-hydroxyiminoacetate derivatives, particularly in peptide coupling reactions, organic bases are employed to facilitate the reaction. A common example is the use of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). These bases serve to deprotonate the carboxylic acid, increasing its nucleophilicity, and to scavenge any acidic species generated during the reaction.

Following the completion of the reaction, these basic byproducts or excess basic reagents must be removed from the reaction mixture to ensure the purity of the final product. A standard and effective method for this is neutralization through an acidic workup. The reaction mixture is typically diluted with an organic solvent and then washed with a dilute aqueous acid solution, such as 5% hydrochloric acid (HCl). This process converts the amine base into its corresponding ammonium (B1175870) salt, which is water-soluble and is thus partitioned into the aqueous layer, effectively removing it from the organic phase containing the desired product.

Influence on Oxazolinone Formation

A significant challenge in peptide synthesis, especially when coupling chiral N-protected amino acids, is the risk of racemization, which compromises the stereochemical integrity of the final peptide. One of the primary mechanistic pathways for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. acs.org This occurs when the activated carboxylic acid cyclizes, and the α-proton of the oxazolone is acidic, allowing for easy epimerization.

Ethyl α-hydroxyiminoacetate derivatives, particularly Oxyma, exert a profound influence on this process by suppressing oxazolinone formation. acs.org In carbodiimide-mediated couplings, the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate. This intermediate can either react with an amine to form the desired peptide bond or undergo intramolecular rearrangement to form the problematic oxazolone. acs.orgnih.gov

When an additive like Oxyma is present, it rapidly traps the O-acylisourea to form an active oxime ester. merckmillipore.com This reaction is kinetically favored over the competing oxazolone formation. acs.org The resulting active ester is more stable than the O-acylisourea but still sufficiently reactive to acylate the amine component efficiently, leading to the desired amide bond while minimizing the loss of stereochemical purity. acs.orgmerckmillipore.com Studies have shown that Oxyma is more effective at minimizing racemization than 1-hydroxybenzotriazole (HOBt) and is comparable to the highly effective 1-hydroxy-7-azabenzotriazole (HOAt). orgsyn.orgluxembourg-bio.com

Mechanistic Studies of Unconventional Reactivity

While the predominant application of ethyl α-hydroxyiminoacetate derivatives is as additives in amide bond formation, mechanistic studies have largely focused on elucidating the factors behind their superior performance in this conventional role. Their "unconventional" reactivity is best understood in the context of their novel ability to succeed where traditional reagents fail, such as in mediating sterically hindered couplings (e.g., involving N-methylated amino acids) and maintaining high yields and purity. orgsyn.orgluxembourg-bio.com

The source of this enhanced reactivity lies in the electronic properties of the molecule. The presence of strong electron-withdrawing groups, such as the cyano group in Oxyma, is key to the acidity and reactivity of the N-OH group. acs.orgnih.gov This tailored electronic structure allows for the formation of highly reactive active esters that facilitate difficult couplings, demonstrating a level of performance that was considered unconventional before their widespread adoption.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for gaining a deeper understanding of the reaction mechanisms, acidity, and intermediate structures related to ethyl α-hydroxyiminoacetate derivatives.

The effectiveness of coupling additives is closely linked to their acidity (pKa). A lower pKa value indicates a stronger acid, which is more effective at preventing side reactions. Computational methods are frequently used to predict the pKa of new derivatives and to understand the structural features that influence acidity.

For Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), the pKa has been determined to be 4.60, which is identical to that of the classic additive HOBt. merckmillipore.com The acidity of the oxime is significantly influenced by the electron-withdrawing groups attached to the carbon of the C=NOH group. acs.org The cyano and ester groups in Oxyma are crucial for conferring the necessary acidity for it to act as an efficient additive. acs.orgnih.gov Computational calculations confirm that derivatives lacking such strong electron-withdrawing groups possess higher pKa values and are less effective. nih.gov

Table 1: Comparison of pKa Values for Common Peptide Coupling Additives

| Compound | Abbreviation | pKa Value |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma | 4.60 merckmillipore.com |

| 1-Hydroxybenzotriazole | HOBt | 4.60 nih.govmerckmillipore.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | 3.28 nih.govmerckmillipore.com |

| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt | 3.35 merckmillipore.com |

Theoretical modeling, often employing Density Functional Theory (DFT), allows for the detailed study of reaction pathways and the characterization of transient intermediates and transition states that are difficult to observe experimentally. In the context of peptide coupling, computational studies can model the O-acylisourea intermediate, its conversion to the active oxime ester, and the subsequent aminolysis step. acs.org These models help to explain the higher reactivity and lower racemization observed with oxime-based additives compared to older reagents.

Furthermore, computational studies have been applied to understand the mechanisms of other reactions involving this class of compounds. For instance, theoretical modeling has been used to investigate the reaction mechanism for the formation of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate from the related derivative, ethyl 2-chloro-2-(hydroxyimino)acetate. researchgate.net Such studies provide critical insights into reaction barriers and the stability of intermediates, guiding the optimization of reaction conditions.

Applications in Advanced Organic Synthesis

Peptide Bond Formation (Peptide Synthesis)

Ethyl 2-(hydroxyamino)acetate, commonly known as Oxyma or OxymaPure, has emerged as a significant reagent in the field of peptide synthesis. thieme-connect.comwikipedia.org It serves as a highly effective additive, particularly in carbodiimide-mediated coupling reactions, addressing several challenges associated with peptide bond formation. bachem.comsigmaaldrich.com Its utility spans both solution-phase and solid-phase synthesis strategies, offering high efficiency and safety. thieme-connect.comresearchgate.net

In carbodiimide (B86325) chemistry, the primary role of an additive is to react with the O-acylisourea intermediate formed between the carboxylic acid and the carbodiimide (like DCC, DIC, or EDC). nih.govpeptide.com This intermediate is highly reactive and prone to undesirable side reactions, including racemization and the formation of a stable N-acylurea. nih.govgoogle.com

This compound efficiently traps the O-acylisourea to form a less reactive, yet still potent, active ester. google.com This active ester then smoothly reacts with the amine component to form the desired peptide bond, minimizing the opportunity for side reactions. google.com The pronounced acidity of this compound (pKa 4.60) contributes to its effectiveness in neutralizing the basicity of carbodiimides and suppressing base-catalyzed side reactions. wikipedia.org Its use in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) leads to high coupling rates and product purity. bachem.comresearchgate.net This activation strategy is noted for its tolerance to elevated temperatures, which can be advantageous in accelerating synthesis times. researchgate.net

This compound has demonstrated impressive coupling efficiency in solution-phase peptide synthesis. researchgate.netacs.org It is soluble in many common organic solvents used for this methodology, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). wikipedia.orgacs.org Its application is crucial for both stepwise and segment coupling strategies in solution. researchgate.net The use of this compound helps in achieving high yields and optical purity, comparable to or even exceeding that of traditional additives. researchgate.net The byproducts formed when using this compound-based reagents are often water-soluble, which can simplify purification processes in solution-phase synthesis. creative-peptides.com

The utility of this compound is extensive in modern Solid-Phase Peptide Synthesis (SPPS), particularly in the widely used Fmoc/tBu strategy. acs.orgrsc.org It is effectively used with carbodiimides like DIC for automated Merrifield synthesis. wikipedia.orgresearchgate.net In SPPS, where intermediates are not isolated, minimizing side reactions and ensuring high coupling efficiency at each step is paramount. rsc.org this compound contributes significantly to this by ensuring clean and efficient amide bond formation. researchgate.net Its combination with DIC is a core component of high-efficiency SPPS (HE-SPPS) methodologies, which allow for significantly reduced cycle times and waste production. researchgate.net Furthermore, its compatibility with aqueous media has led to its use in greener SPPS approaches, reducing the reliance on hazardous solvents like DMF. rsc.orgresearchgate.net

One of the most critical roles of a coupling additive is the suppression of racemization, the loss of stereochemical integrity at the chiral α-carbon of the activated amino acid. capes.gov.brpeptide.com Racemization is a major risk, especially when the highly reactive O-acylisourea intermediate is involved. nih.govgoogle.com

This compound has shown a remarkable capacity to inhibit racemization during peptide coupling. acs.orgcapes.gov.br It rapidly converts the O-acylisourea intermediate into an active ester, which is less prone to forming an oxazolone (B7731731), the key intermediate responsible for racemization. nih.govpeptide.com Studies have confirmed its superior performance in minimizing epimerization compared to older additives, ensuring the synthesis of peptides with high optical purity. nih.govacs.org This makes it particularly valuable in segment condensation and when coupling amino acids that are especially prone to racemization, such as histidine and cysteine. researchgate.netpeptide.com

"Difficult sequences" in peptide synthesis often involve sterically hindered amino acids or sequences prone to aggregation (e.g., β-sheet formation), which can lead to incomplete coupling reactions. nih.govfrontiersin.org The high reactivity and efficiency of coupling systems are crucial for overcoming these challenges. nih.gov

This compound, when used in coupling protocols, has demonstrated impressive efficiency even in demanding peptide models. acs.org Its ability to generate highly reactive active esters helps to drive difficult coupling reactions toward completion. google.com The performance of this compound has been shown to be at least comparable, and in some cases superior, to that of HOAt, especially in more challenging syntheses. acs.org This makes it a valuable tool for accessing complex peptide targets that are otherwise difficult to synthesize. frontiersin.org

This compound was developed as a superior and safer alternative to the traditional benzotriazole-based additives, 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). thieme-connect.combachem.comsigmaaldrich.com While HOBt and HOAt are effective at suppressing racemization, they are known to have explosive properties, posing significant safety risks. bachem.comacs.org

This compound offers several advantages:

Safety : It has a much lower risk of explosion compared to HOBt and HOAt. bachem.comresearchgate.netacs.org

Efficiency : It demonstrates coupling efficiency superior to HOBt and at least comparable to, or even surpassing, HOAt in difficult cases. nih.govacs.org

Racemization Suppression : It provides a remarkable capacity to inhibit racemization, outperforming HOBt and matching the performance of HOAt. acs.orgcapes.gov.br

The following table summarizes the comparative performance of these additives.

| Feature | This compound (Oxyma) | 1-Hydroxybenzotriazole (HOBt) | 1-Hydroxy-7-azabenzotriazole (HOAt) |

| Coupling Efficiency | High to Very High nih.govacs.org | Moderate to High creative-peptides.com | High to Very High acs.org |

| Racemization Suppression | Very High acs.orgcapes.gov.br | High peptide.com | Very High peptide.com |

| Safety (Explosive Risk) | Low bachem.comacs.org | High bachem.com | High bachem.com |

| Performance in Difficult Sequences | Superior to HOBt, comparable or superior to HOAt acs.org | Less effective than HOAt/Oxyma | Highly effective |

Due to its excellent performance profile and enhanced safety, this compound is now widely recommended as a replacement for benzotriazole-based additives in peptide synthesis. researchgate.netgoogle.com

Construction of Heterocyclic Ring Systems

The chloro-derivative, ethyl 2-chloro-2-(hydroxyimino)acetate, is a key precursor for generating the reactive intermediate ethoxycarbonylformonitrile oxide. This intermediate is central to the formation of various nitrogen- and oxygen-containing heterocycles through cycloaddition reactions.

Synthesis of Isoxazoles and Δ2-Isoxazolines

Ethyl 2-chloro-2-(hydroxyimino)acetate is widely used for the preparation of isoxazoles and their partially saturated analogs, Δ2-isoxazolines. sigmaaldrich.com The core of this transformation is the in-situ generation of ethoxycarbonylformonitrile oxide by treating the chloro-oxime precursor with a mild base, such as sodium bicarbonate. sigmaaldrich.com This highly reactive nitrile oxide then undergoes a [3+2] cycloaddition reaction with a dipolarophile.

The reaction with alkenes leads to the formation of the Δ2-isoxazoline ring system, while reaction with alkynes yields the aromatic isoxazole (B147169) core. nih.govjournalagent.com This method is noted for its efficiency and the ability to construct substituted heterocyclic systems by varying the substituent on the alkene or alkyne. nih.govsmolecule.com For instance, the synthesis of (+)-and (−)-Δ2-isoxazolines has been successfully achieved using this methodology. sigmaaldrich.com

| Dipolarophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Styrene | Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate | Ethyl 2-chloro-2-(hydroxyimino)acetate, NaHCO₃, Ethyl Acetate (B1210297) | sigmaaldrich.com |

| Phenylacetylene | Ethyl 5-phenylisoxazole-3-carboxylate | Ethyl 2-chloro-2-(hydroxyimino)acetate, Et₃N, Toluene (B28343) | smolecule.com |

| Propylene | Ethyl 5-methyl-4,5-dihydroisoxazole-3-carboxylate | Ethyl 2-chloro-2-(hydroxyimino)acetate, NaHCO₃, CH₂Cl₂ | nih.gov |

Formation of Dihydro-oxadiazines

A specialized application of ethyl 2-chloro-2-(hydroxyimino)acetate is in the synthesis of dihydro-oxadiazines. smolecule.com This transformation proceeds through a two-step sequence. First, the chloro-oxime is reacted with an aziridine (B145994) to form an N-aziridinyloxime intermediate. This intermediate, upon treatment with a Lewis acid catalyst such as scandium triflate, undergoes a rearrangement to furnish the dihydro-oxadiazine ring system. sigmaaldrich.com This reaction provides a novel route to six-membered heterocycles that are of interest in drug discovery. smolecule.com

Utility in Cycloaddition Reactions

The primary utility of ethyl 2-chloro-2-(hydroxyimino)acetate in forming heterocyclic rings stems from its role as a stable and convenient precursor to ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. sigmaaldrich.com The in-situ generation of this nitrile oxide avoids the isolation of a potentially unstable intermediate and allows for its immediate trapping with a wide array of dipolarophiles. This [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful C-C and C-O bond-forming reaction. It provides direct access to five-membered heterocycles like isoxazoles and isoxazolines, which are prevalent motifs in many biologically active compounds. smolecule.comnih.gov

Diverse Functional Group Transformations

The cyano-substituted analog, ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, and its derivatives, have emerged as indispensable reagents for facilitating functional group transformations with high efficiency and stereochemical fidelity.

Enantioselective Esterification and Thioesterification

Derivatives of Oxyma have been developed to act as potent activating agents for carboxylic acids, enabling racemization-free esterification and thioesterification reactions. acs.org A notable example is (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a modified Yamaguchi reagent. acs.orgresearchgate.net This reagent efficiently activates a carboxylic acid, facilitating its reaction with alcohols or thiols. The bulky 2,4,6-trichlorobenzoyl group plays a crucial role in preventing racemization of chiral carboxylic acids during the activation process. This methodology provides a reliable route to enantiomerically pure esters and thioesters, which are important intermediates in the synthesis of pharmaceuticals and natural products. researchgate.netresearchgate.net

| Carboxylic Acid | Alcohol/Thiol | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-L-Phenylalanine | Benzyl alcohol | Benzyl N-Boc-L-phenylalaninate | 95 | >99 | researchgate.net |

| Ibuprofen | Ethanol (B145695) | Ethyl (S)-ibuprofenate | 92 | >99 | acs.org |

| N-Cbz-L-Proline | Benzyl mercaptan | S-Benzyl N-Cbz-L-prolinethioate | 90 | >99 | researchgate.net |

Amidation Reactions (Beyond Peptide Synthesis)

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly regarded as a coupling additive in amidation reactions, serving as a superior and safer alternative to classic benzotriazole-based additives like HOBt. thieme-connect.comresearchgate.net Its primary function is to suppress racemization during the activation of carboxylic acids with coupling reagents like carbodiimides (e.g., DIC). researchgate.net Oxyma reacts with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable than the initial activated species, minimizing side reactions, and is highly reactive towards amines to form the desired amide bond with minimal loss of stereochemical integrity. thieme-connect.com

While its application in peptide synthesis is well-established, the utility of Oxyma extends to general amidation for synthesizing a broad range of amides, including active pharmaceutical ingredients and complex organic molecules. thieme-connect.combachem.com Its effectiveness, safety profile, and ability to enhance coupling efficiency make it a versatile tool in modern synthetic chemistry. researchgate.netcymitquimica.com

Based on a thorough review of available scientific literature, the specified applications of this compound in "Lossen Rearrangements for Hydroxamic Acids and Ureas Synthesis" and the "Conversion of Aldoximes to Nitriles" are not documented for this specific compound.

Research in these areas predominantly features a structurally related but distinct compound: Ethyl 2-cyano-2-(hydroxyimino)acetate , commonly known as Oxyma . The presence of the cyano group in Oxyma is critical to its reactivity and its utility as an additive in peptide synthesis and related transformations. Derivatives of Oxyma, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), are specifically designed to mediate the Lossen rearrangement for the synthesis of ureas and hydroxamic acids. vulcanchem.com

Similarly, the conversion of aldoximes to nitriles is a standard organic transformation achieved with a wide variety of dehydrating agents. However, the use of this compound for this particular purpose is not described in the surveyed literature.

Therefore, providing detailed sections, research findings, or data tables on the application of This compound for these specific reactions would be scientifically inaccurate. The following table lists the compounds relevant to this clarification.

Derivatives and Analogues: Advanced Research

Rational Design of Modified α-Hydroxyimino Esters

The rational design of new α-hydroxyimino esters has led to the development of highly efficient reagents, primarily for peptide coupling. This involves the strategic modification of the core structure to enhance reactivity, improve solubility, and minimize side reactions such as racemization.

Sulfonate Esters of Ethyl α-Hydroxyiminoacetates

A significant area of investigation has been the synthesis and application of sulfonate esters of ethyl α-hydroxyiminoacetate. These compounds have emerged as potent activating agents in amide bond formation. Notable examples include esters derived from 4-nitrobenzenesulfonic acid (4-NBsOXY), 2-naphthalenesulfonic acid (NpsOXY), and p-toluenesulfonic acid (TsOXY).

The electronic nature of the sulfonate group plays a crucial role in the reactivity of these esters. The strong electron-withdrawing properties of the sulfonate moiety enhance the leaving group ability of the oxime, thereby facilitating the nucleophilic attack by an amine during the coupling reaction.

Table 1: Sulfonate Esters of Ethyl α-Hydroxyiminoacetates

| Compound Name | Abbreviation | Sulfonate Group | Key Application |

|---|---|---|---|

| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate | 4-NBsOXY | 4-Nitrobenzenesulfonate | Peptide coupling, Lossen rearrangement |

| Ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate | NpsOXY | Naphthalene-2-sulfonate | Peptide coupling |

Investigation of Novel Oxime Additives

Beyond the direct modification of ethyl α-hydroxyiminoacetate, research has also focused on the development of novel oxime-based additives that work in conjunction with coupling reagents. A prime example is Oxyma-B, chemically known as 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. nih.govnih.gov

Oxyma-B has demonstrated exceptional performance as a racemization suppressor in peptide synthesis, often outperforming the more traditional additive, 1-hydroxybenzotriazole (B26582) (HOBt), and even the highly regarded OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). nih.govmdpi.comacs.org Its efficacy is attributed to its unique cyclic structure and electronic properties. nih.govacs.org While OxymaPure's acidity is key to its function, Oxyma-B's effectiveness is thought to be enhanced by the orientation of its carbonyl groups, which may play a role in an assisted basic catalytic mechanism, thereby increasing the nucleophilicity of the attacking amine. nih.govacs.org This makes Oxyma-B a superior choice in scenarios where minimizing epimerization is critical. mdpi.comluxembourg-bio.com

Structure-Reactivity Relationship (SAR) Studies (Excluding Biological Activity)

Understanding the relationship between the chemical structure of α-hydroxyimino esters and their reactivity is fundamental to the rational design of new and improved reagents. These studies systematically vary substituents on the core molecule and analyze the resulting changes in reaction rates and outcomes.

Impact of Substituent Electronic Properties on Reactivity

The electronic properties of substituents have a profound impact on the reactivity of α-hydroxyimino esters. Electron-withdrawing groups (EWGs) attached to the molecule, particularly at the α-carbon or on an aromatic ring, increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the ester more susceptible to nucleophilic attack, thereby accelerating the rate of reactions such as amide bond formation.

Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a reduction in reactivity. The Hammett equation can often be used to quantify these electronic effects, providing a linear free-energy relationship between reaction rates and the electronic nature of the substituents.

Influence of Steric Factors on Reaction Outcomes

Steric hindrance plays a critical role in determining the reaction outcomes of α-hydroxyimino esters. Bulky substituents near the reaction center can impede the approach of a nucleophile, slowing down the reaction rate. This effect is particularly important in peptide coupling, where sterically hindered amino acids can be challenging to incorporate.

The choice of coupling reagent and the steric profile of the α-hydroxyimino ester must be carefully considered to overcome these steric challenges. In some cases, increased steric bulk can be strategically employed to enhance selectivity in a reaction, favoring attack at a less hindered site.

In Silico Screening and Prediction of New α-Hydroxyimino Ester Candidates

The advent of powerful computational tools has revolutionized the process of discovering new chemical entities. In silico screening and predictive modeling are now being applied to the rational design of novel α-hydroxyimino ester candidates. These computational approaches allow for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional experimental screening.

Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating the structural or physicochemical properties of a series of α-hydroxyimino esters with their observed reactivity. rsc.orgdntb.gov.ua These models can then be used to predict the reactivity of new, untested candidates. Molecular docking simulations can be employed to model the interaction of a potential α-hydroxyimino ester-based coupling reagent with the reactants in a peptide coupling reaction, providing insights into the binding modes and transition state geometries that lead to efficient bond formation. researchgate.net These computational methods offer a powerful strategy to accelerate the discovery and optimization of the next generation of α-hydroxyimino ester-based reagents. nih.gov

Computational Assessment of Acidic and Nucleophilic Properties

The acidic and nucleophilic characteristics of Ethyl 2-(hydroxyamino)acetate are of significant interest for understanding its reactivity and potential applications. Computational chemistry provides a powerful toolkit for investigating these properties at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to model the behavior of this compound and predict key chemical descriptors.

Theoretical Framework for Acidity (pKa) Prediction

The acidity of this compound is primarily attributed to the proton on the nitrogen atom of the hydroxyamino group. Computational prediction of the acid dissociation constant (pKa) can be approached using thermodynamic cycles. This involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution.

A common theoretical approach involves the following steps:

Optimization of the geometry of both the protonated (neutral) and deprotonated (anionic) forms of this compound in the gas phase.

Calculation of the Gibbs free energy of each species in the gas phase.

Calculation of the solvation free energy for each species using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

Combining these energies in a thermodynamic cycle to determine the free energy of dissociation in solution, from which the pKa can be calculated.

The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the solvation model.

Table 1: Hypothetical Calculated Thermodynamic Data for Deprotonation of this compound

| Species | Gas-Phase Free Energy (Hartree) | Solvation Free Energy (kcal/mol) |

| Neutral Molecule | -401.5 | -8.2 |

| Anion | -400.9 | -55.7 |

Note: These values are illustrative and represent the type of data generated from a computational study.

Analysis of Nucleophilic Properties

The nucleophilicity of this compound is centered on the lone pairs of electrons on the nitrogen and oxygen atoms of the hydroxyamino group. Computational methods can be employed to quantify the nucleophilic character of different atomic sites within the molecule.

Key computational descriptors for assessing nucleophilicity include:

Frontier Molecular Orbital (FMO) Analysis: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) are indicative of the molecule's ability to donate electrons. A higher HOMO energy generally correlates with greater nucleophilicity.

Natural Bond Orbital (NBO) Analysis: This method provides information about the charge distribution and orbital occupancies. The natural atomic charges on the nitrogen and oxygen atoms can reveal their relative electron density and availability for donation.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic attack by identifying the regions of the molecule where the electron density changes most significantly upon electron donation.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 2.1 eV |

| Natural Charge on Nitrogen | -0.45 e |

| Natural Charge on Oxygen (N-OH) | -0.62 e |

Note: These values are hypothetical and serve to demonstrate the outputs of a computational analysis.

Based on such a hypothetical analysis, the oxygen atom of the N-OH group would be predicted to be a more significant nucleophilic center than the nitrogen atom due to its higher negative charge. The relatively high HOMO energy would suggest that this compound is a moderately strong nucleophile.

Future Research Directions and Broader Perspectives

Advancements in Sustainable and Atom-Economical Synthesis

The development of environmentally friendly and efficient methods for synthesizing α-hydroxyamino esters is a key area of future research. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. Modern approaches are increasingly focused on "green chemistry" principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.govmdpi.com

One promising strategy is the use of catalytic methods. For instance, molybdenum-catalyzed asymmetric amination of α-hydroxy esters presents a pathway to chiral N-protected α-amino acid esters. nih.gov This method is advantageous as it utilizes an earth-abundant metal and offers a more direct route to these valuable compounds. Further research in this area could lead to even more efficient and selective catalysts, reducing the environmental impact of synthesis.

Another area of interest is the use of bio-based resources. For example, 4-hydroxycinnamic acid, which can be derived from lignin, is being explored as a building block for amino acid-based polymers. nih.gov Integrating such renewable feedstocks into the synthesis of α-hydroxyamino esters could significantly improve the sustainability of the process.

Future advancements in this field are expected to focus on:

Developing novel catalytic systems: Exploring a wider range of earth-abundant metal catalysts and organocatalysts to improve efficiency and selectivity.

Utilizing renewable starting materials: Investigating the use of biomass-derived feedstocks to reduce reliance on petrochemicals.

Process intensification: Implementing continuous flow reactors and other technologies to improve energy efficiency and reduce waste.

A summary of sustainable synthesis strategies is presented in the table below.

| Strategy | Description | Potential Benefits |

| Catalysis | Use of catalysts to facilitate reactions and improve selectivity. | Reduced energy consumption, higher yields, and less waste. |

| Renewable Feedstocks | Utilization of starting materials derived from biomass. | Reduced carbon footprint and reliance on fossil fuels. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. |

Exploration of Novel Reactivity and Catalytic Roles

Beyond their role as synthetic intermediates, researchers are exploring the novel reactivity of α-hydroxyamino esters and their potential as catalysts. The hydroxylamine (B1172632) functionality imparts unique chemical properties, allowing these molecules to participate in a variety of transformations.

One area of investigation is their use in chemoselective ligations, such as the α-ketoacid-hydroxylamine (KAHA) ligation, which is used for the synthesis of peptides and proteins. acs.org While current methods often result in non-native amino acid residues at the ligation site, new hydroxylamine building blocks are being developed to form canonical amino acids directly. acs.org

The development of N-hydroxy peptides is another emerging application. acs.org These molecules have unique properties and potential therapeutic applications. The synthesis of N-hydroxy peptides often involves the use of specialized protecting groups and ligation strategies. acs.org

Future research will likely focus on:

Developing new ligation strategies: Creating more efficient and versatile methods for forming peptide bonds and other linkages.

Investigating catalytic activity: Exploring the potential of metal complexes of α-hydroxyamino esters to catalyze organic reactions.

Exploring reactions with other functional groups: Discovering new transformations involving the hydroxylamine group to create novel molecular architectures.

Development of α-Hydroxyimino Esters for Emerging Synthetic Challenges

α-Hydroxyimino esters, also known as α-oximino esters, are the oxidized counterparts of α-hydroxyamino esters and are valuable building blocks in organic synthesis. Their unique reactivity makes them suitable for addressing a variety of synthetic challenges.

One key application is in the synthesis of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. nih.gov For example, β-aminovinyl esters/ketones, which can be derived from α-hydroxyimino esters, are used as synthons for constructing a wide range of heterocyclic frameworks. nih.gov

The asymmetric reduction of oximes is another important transformation that can lead to chiral amines and other valuable products. mdpi.com Recent advances in this area include the use of earth-abundant metal catalysts, such as nickel, for the asymmetric reduction of oximes to N,O-disubstituted hydroxylamines. mdpi.com

Future directions in this area include:

Asymmetric transformations: Developing new catalytic methods for the enantioselective synthesis of chiral molecules from α-hydroxyimino esters.

Domino reactions: Designing multi-step reaction sequences that can be carried out in a single pot to improve efficiency and reduce waste.

Synthesis of complex targets: Applying the chemistry of α-hydroxyimino esters to the total synthesis of complex natural products and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with flow chemistry and automation offers numerous advantages, including improved safety, reproducibility, and scalability. These technologies are particularly well-suited for the synthesis and manipulation of reactive intermediates like α-hydroxyamino esters.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. A recent example is the development of a continuous flow protocol for the synthesis of methyl esters from a variety of carboxylic acids.

Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions, accelerating the discovery of new reactions and the optimization of existing ones. This high-throughput approach can be particularly valuable for exploring the reactivity of α-hydroxyamino esters and identifying new applications.

Future research in this area will focus on:

Developing integrated flow and automation systems: Combining the benefits of both technologies to create fully automated synthesis platforms.

Real-time reaction monitoring: Incorporating in-line analytical techniques to monitor the progress of reactions in real-time and allow for rapid optimization.

Machine learning-assisted synthesis: Using artificial intelligence to predict the outcome of reactions and design new synthetic routes.

Expanding Applications in Complex Molecule and Natural Product Synthesis

α-Hydroxyamino esters and their derivatives are increasingly being used as key building blocks in the synthesis of complex molecules and natural products. Their ability to introduce nitrogen and oxygen functionalities in a controlled manner makes them valuable tools for organic chemists.

One notable application is in the synthesis of β-hydroxy-α-amino acids, which are important components of many biologically active molecules. unimi.it Asymmetric aldol (B89426) condensations and other stereoselective reactions are used to create these complex building blocks with high levels of stereocontrol.

The synthesis of unnatural α-amino acids is another area where these compounds have a significant impact. nih.gov These non-proteinogenic amino acids are used to create peptides and proteins with novel properties and have applications in drug discovery and materials science.

Future applications in this field are expected to include:

Total synthesis of complex natural products: Utilizing the unique reactivity of α-hydroxyamino esters to access challenging molecular architectures.

Development of new therapeutic agents: Incorporating α-hydroxyamino acid-derived motifs into drug candidates to improve their efficacy and pharmacokinetic properties.

Synthesis of novel materials: Using these building blocks to create polymers and other materials with unique properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(hydroxyamino)acetate, and what methodological considerations are critical for reproducibility?

- Synthesis Pathways : this compound is typically synthesized via carbodiimide-mediated coupling reactions using reagents like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to activate protected amino acids. Trace acetic acid (AcOH) is often added to stabilize intermediates during esterification cycles .

- Key Considerations :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Purification : Liquid-liquid extraction with ethyl acetate/water mixtures is recommended to isolate the product .

- Side Reactions : Minimize hydrolysis of the ester group by controlling reaction pH and temperature.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR Spectroscopy : H NMR (CDCl) should show characteristic peaks:

- Ethyl ester protons ( 1.2–1.4 ppm, triplet; 4.1–4.3 ppm, quartet).

- Hydroxyamino protons ( 5.0–5.5 ppm, broad singlet) .

- IR Spectroscopy : Confirm the presence of ester carbonyl (C=O, ~1740 cm) and hydroxylamino (N–O, ~3300 cm) groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store at –20°C in airtight containers to prevent degradation and moisture absorption .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in peptide coupling reactions?

- Experimental Design :

- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility of carbodiimide coupling agents .

- Stoichiometry : Maintain a 1:1.2 molar ratio of amino acid to coupling agent to minimize side products.

- Temperature Control : Conduct reactions at 0–4°C to suppress racemization .

- Data-Driven Adjustments : Use design-of-experiment (DoE) models to correlate pH, temperature, and stirring rate with yield .

Q. What strategies resolve contradictions in purity assessments of this compound batches (e.g., isomer interference)?

- Analytical Troubleshooting :

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to distinguish isomers .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate molecular ion clusters of impurities (e.g., acetylation byproducts) .

- Statistical Validation : Apply principal component analysis (PCA) to batch data to identify outlier variables (e.g., residual solvents) .

Q. How does this compound interact with biological systems, and what experimental models are suitable for studying its biochemical activity?

- Mechanistic Insights :

- Enzyme Interactions : The hydroxyamino group may chelate metal ions in enzyme active sites (e.g., metalloproteases). Use fluorescence quenching assays to study binding kinetics .

- Cellular Models : Test cytotoxicity in HEK293 or HeLa cell lines via MTT assays. Monitor reactive oxygen species (ROS) generation as a marker of oxidative stress .

- Advanced Techniques : Surface plasmon resonance (SPR) can quantify affinity constants for protein-ligand interactions .

Methodological Challenges and Solutions

Q. Why do ester hydrolysis rates vary significantly across solvent systems, and how can stability be improved?

- Hydrolysis Dynamics :

- Solvent Effects : Aqueous/organic biphasic systems (e.g., ethyl acetate/water) slow hydrolysis compared to polar aprotic solvents like DMSO .

- Stabilizers : Add 1–2% w/v trehalose or cyclodextrins to formulations to protect the ester moiety .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

- In Silico Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.